molecular formula C34H47NO2Si B15174388 (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol

Cat. No.: B15174388
M. Wt: 529.8 g/mol
InChI Key: PLKHXNVQIXTFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentanol ring substituted with triisopropylsilyl and tritylamino groups. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using triisopropylsilyl chloride, followed by the introduction of the tritylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tritylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other common reducing agents.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, and various nucleophiles.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, facilitating the study of stereochemistry and chiral catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying drug-receptor interactions.

    Industry: Utilized in the development of advanced materials and as a component in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol is unique due to its specific stereochemistry and the presence of both triisopropylsilyl and tritylamino groups. This combination of features makes it a valuable compound for studying stereochemical effects and for applications requiring precise molecular interactions.

Properties

Molecular Formula

C34H47NO2Si

Molecular Weight

529.8 g/mol

IUPAC Name

2-[tri(propan-2-yl)silyloxymethyl]-4-(tritylamino)cyclopentan-1-ol

InChI

InChI=1S/C34H47NO2Si/c1-25(2)38(26(3)4,27(5)6)37-24-28-22-32(23-33(28)36)35-34(29-16-10-7-11-17-29,30-18-12-8-13-19-30)31-20-14-9-15-21-31/h7-21,25-28,32-33,35-36H,22-24H2,1-6H3

InChI Key

PLKHXNVQIXTFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1CC(CC1O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.